2H-Pyrrolo[3,2-D][1,2,3]thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
500722-42-9 |
|---|---|
Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H |
InChI Key |
XLSDJYATOLFKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=NS2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole and Its Analogues
Foundational Cyclization Approaches
Traditional synthetic strategies often rely on the stepwise construction of the fused ring system. This typically involves the formation of one of the heterocyclic rings followed by the annulation of the second ring onto the existing template.
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles and has been effectively applied to the creation of the pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole system. nih.govwikipedia.org This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, using thionyl chloride (SOCl₂). mdpi.comwikipedia.org
A key investigation into this methodology focused on the synthesis of methyl pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole-6-carboxylates. nih.gov The success of this cyclization was found to be highly dependent on the nature of the substituent on the pyrrolidine (B122466) precursor's nitrogen atom. nih.govdntb.gov.ua When the nitrogen was protected with an electron-withdrawing group, such as a methyl carbamate (B1207046), the Hurd-Mori reaction proceeded smoothly, affording the desired fully aromatized thiadiazole in high yield (94%). nih.gov Conversely, precursors with electron-donating groups, like benzyl or methyl, resulted in poor conversion to the target compound. nih.gov This highlights that the basicity of the ring nitrogen atom in the precursor is a critical factor, with reduced basicity favoring the desired cyclization. nih.gov
The general protocol involves dissolving the appropriate hydrazone precursor in a dry solvent like dichloromethane and adding it to a cooled solution of thionyl chloride. nih.gov Following the reaction, workup and purification yield the target pyrrolo-thiadiazole. In the case of the carbamate-protected precursor, a final deprotection step, achieved by treatment with silica gel in methanol, quantitatively yielded the unprotected pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole-6-carboxylate. nih.gov
Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
| Precursor N-Substituent (Protecting Group) | Electron-Donating/Withdrawing Nature | Yield of Pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole | Source |
|---|---|---|---|
| Benzyl (Bn) | Donating | Poor | nih.gov |
| Methyl (Me) | Donating | Poor | nih.gov |
This interactive table summarizes the significant impact of the nitrogen protecting group's electronic nature on the efficiency of the Hurd-Mori reaction for synthesizing the pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole core.
This synthetic route provides a versatile and effective method for accessing functionalized pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazoles, which have been explored as potential plant activators for inducing systemic acquired resistance (SAR). nih.govdntb.gov.ua
Beyond the Hurd-Mori reaction, several other cyclization strategies are available for the construction of the 1,2,3-thiadiazole (B1210528) ring, which can be adapted for fused systems. researchgate.net These methods offer alternative pathways that may be advantageous depending on the available starting materials and desired substitution patterns.
Commonly reported methods for forming the 1,2,3-thiadiazole skeleton include:
1,3-Dipolar Cycloaddition: This involves the reaction of diazoalkanes with thiocarbonyl compounds. researchgate.net
Hurd-Mori Analogous Processes: Modern variations and improvements on the classical Hurd-Mori reaction have been developed. For instance, a facile and practical TBAI-catalyzed reaction between N-tosylhydrazones and elemental sulfur provides 1,2,3-thiadiazoles under metal-free conditions. organic-chemistry.org Another approach uses an iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with sulfur. researchgate.net
Lawesson's Reagent Cyclization: This method utilizes the reaction of Lawesson's reagent with a diazotized α-aminoketone. researchgate.net
[3+2] Cycloaddition: The cycloaddition of α-enolic dithioesters with tosyl azide is another route to the 1,2,3-thiadiazole ring. researchgate.net
Electrochemical Methods: A metal- and oxidant-free electrochemical method has been reported for synthesizing 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosylhydrazones. researchgate.net
These diverse strategies provide a toolkit for chemists to construct the 1,2,3-thiadiazole moiety, which can then be incorporated into or annulated with a pyrrole (B145914) ring to form the desired bicyclic system.
Advanced and Convergent Synthetic Routes to Pyrrolo-Thiadiazole Systems
More contemporary synthetic strategies aim to increase efficiency by constructing the complex pyrrolo-thiadiazole framework in fewer steps. These advanced routes, including regioselective syntheses, multi-component reactions, and cascade reactions, offer significant advantages in terms of atom economy and operational simplicity.
Achieving control over regioselectivity and stereoselectivity is crucial when constructing complex, multi-substituted heterocyclic systems. In the context of fused thiadiazoles, regioselectivity determines which isomers are formed during the ring-closing step. For example, a visible-light-mediated, catalyst-free protocol has been developed for the regioselective synthesis of functionalized thiazolo[3,2-b] researchgate.netnih.govorganic-chemistry.orgtriazoles. rsc.org While a different heterocyclic system, the principles of controlling bond formation through radical mechanisms, as demonstrated in this study, can be conceptually applied to the synthesis of pyrrolo-thiadiazoles to control the orientation of ring fusion. rsc.org
Stereoselectivity becomes important when chiral centers are present in the molecule. An organocatalytic, enantioselective domino α-amination/oxidative coupling/cyclization of thioamides has been developed to produce optically active spiroannulated 1,2,3-thiadiazole derivatives with high yields and enantioselectivities. nih.gov This demonstrates that chiral catalysts can be employed to control the three-dimensional arrangement of atoms during the formation of complex fused thiadiazole systems.
Multi-component reactions (MCRs), where three or more reagents are combined in a single operation, are a powerful tool for rapidly building molecular complexity. bohrium.com They are highly efficient, offering high atom economy and reducing the number of synthetic steps and purification processes. bohrium.com MCRs are particularly well-suited for the synthesis of heterocyclic libraries. bohrium.comresearchgate.net
While specific MCRs for 2H-Pyrrolo[3,2-d] researchgate.netnih.govmdpi.comthiadiazole are not extensively documented, the principles are readily applicable. Numerous MCRs exist for the synthesis of the pyrrole core. bohrium.comresearchgate.net For instance, condensation reactions of 1,3-dicarbonyl compounds, reactions involving isonitriles, or 1,3-dipolar cycloadditions can efficiently generate highly substituted pyrroles. bohrium.com A plausible advanced strategy would involve a multi-component reaction to construct a suitably functionalized pyrrole precursor, which could then undergo a subsequent cyclization step, such as a Hurd-Mori reaction, to form the fused thiadiazole ring in a convergent manner. The development of a one-pot MCR that directly yields the fused pyrrolo-thiadiazole system remains a significant goal in the field.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This allows for the formation of multiple chemical bonds and rings in a single, uninterrupted sequence, often leading to the rapid construction of complex molecular architectures. researchgate.net
Precursor Chemistry and Reactivity in Pyrrolo-Thiadiazole Synthesis
The synthesis of the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core relies on the careful selection and reaction of appropriate precursors. The strategic construction of this fused heterocyclic system often involves building the pyrrole ring first, followed by the annulation of the thiadiazole ring.
Itaconic acid and its esters serve as versatile and readily available starting materials for the construction of the pyrrolidine framework, which is a key precursor to the final pyrrolo-thiadiazole system. nih.gov The synthesis typically begins with the reaction of itaconic acid or dimethyl itaconate with a primary amine, such as benzylamine or methylamine, to form an N-substituted 5-oxopyrrolidine-3-carboxylic acid or its corresponding ester. nih.gov
For instance, heating itaconic acid with benzylamine leads to the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate can then be esterified, for example, using methanol and sulfuric acid, to yield the methyl ester. nih.gov Alternatively, dimethyl itaconate can react directly with an aqueous solution of methylamine at reduced temperatures to produce 1-methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester. nih.gov These reactions provide the foundational pyrrolidone ring system, which is subsequently modified to create the fused aromatic target. nih.gov
Table 1: Synthesis of Pyrrolidine Precursors from Itaconic Acid Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| Itaconic Acid | Benzylamine | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid |
This table summarizes the initial cyclization step to form the pyrrolidine core.
The formation of the thiadiazole ring in various heterocyclic syntheses often employs reagents like thiocarbazides (e.g., thiosemicarbazide) and hydrazonoyl halides. nih.govmdpi.combu.edu.eg Hydrazonoyl halides are known to be valuable precursors for a variety of heterocyclic compounds. nih.govnih.gov For example, they can react with dithioate derivatives or alkylidenecarbodithioates to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.govmdpi.com
In the context of 1,2,3-thiadiazole synthesis, a particularly relevant method is the Hurd-Mori reaction. nih.govmdpi.com This reaction involves the cyclization of hydrazone derivatives, typically semicarbazones, with thionyl chloride (SOCl₂). mdpi.com Semicarbazones are formed from the condensation of a ketone with semicarbazide, a derivative of thiocarbazide. This protocol is instrumental in forming the 1,2,3-thiadiazole ring onto a pre-existing molecular scaffold. nih.govmdpi.com In the synthesis of the pyrrolo-thiadiazole system, a ketone on the pyrrolidine precursor is converted into a semicarbazone, which then undergoes the Hurd-Mori cyclization to annulate the thiadiazole ring, leading to the desired fused aromatic product. nih.gov
The efficiency of the Hurd-Mori cyclization to form the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core is critically dependent on the nature of the protecting group on the pyrrolidine nitrogen. nih.gov The basicity of the ring nitrogen atom in the precursor has a significant effect on the success of the transformation. nih.gov
Studies have shown that electron-donating protecting groups, such as alkyl groups (e.g., benzyl or methyl), result in poor conversion rates to the desired 1,2,3-thiadiazoles. nih.gov In contrast, the presence of an electron-withdrawing protecting group at the nitrogen atom is crucial for a successful and high-yielding cyclization. nih.gov For example, when an N-methoxycarbonyl group (an electron-withdrawing substituent) was used as the protecting group, the Hurd-Mori reaction with thionyl chloride proceeded smoothly at low temperatures to afford the fully aromatized pyrrolo-thiadiazole in a 94% yield. nih.gov This is a stark contrast to the low yields obtained with N-alkyl precursors. nih.gov The electron-withdrawing group likely reduces the basicity of the nitrogen, preventing unwanted side reactions with the thionyl chloride and facilitating the desired cyclization pathway. nih.gov
Table 2: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
| N-Protecting Group | Group Type | Product | Yield |
|---|---|---|---|
| Benzyl (Bn) | Electron-Donating | 4-Benzyl-pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylic acid methyl ester | Poor |
| Methyl (Me) | Electron-Donating | 4-Methyl-pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylic acid methyl ester | Poor |
This table illustrates the significant influence of the electronic nature of the N-protecting group on the yield of the thiadiazole ring formation. nih.gov
Derivatization Strategies for Functionalization of the 2H-Pyrrolo[3,2-d]nih.govnih.govnih.govthiadiazole Core
Functionalization of the pyrrole portion of the fused ring system can be achieved both during and after the primary synthesis. Substituents on the pyrrole nitrogen are typically introduced at the beginning of the synthetic sequence by selecting the appropriate primary amine to react with the itaconic acid derivative. nih.gov For example, using benzylamine or methylamine leads to N-benzyl or N-methyl substituted products, respectively. nih.gov The use of an N-methoxycarbonyl protecting group, which facilitates the cyclization, also results in an N-functionalized pyrrole. nih.gov This group can later be removed; for instance, treatment of the N-methoxycarbonyl derivative with silica gel in methanol can quantitatively yield the deprotected pyrrolo-thiadiazole, providing a free N-H group for further derivatization. nih.gov
Substituents on the carbon atoms of the pyrrole ring are also incorporated via the precursors. The use of itaconic acid derivatives inherently leads to a carboxylate substituent on the pyrrole ring (at position 6 of the final fused system). nih.gov While not demonstrated specifically for this ring system, general strategies for pyrrole functionalization, such as nucleophilic substitution on activated pyrrole rings (e.g., halo- or nitro-substituted pyrroles), could potentially be applied to introduce a wider variety of functional groups. clockss.org
Direct functionalization of the thiadiazole portion of the fused 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core after its formation is not a commonly reported strategy. The numbering of this fused system does not correspond to the simple C2 and C5 positions of a monocyclic thiadiazole, as the carbon atoms are bridgehead atoms shared with the pyrrole ring. Therefore, functional groups on the thiadiazole ring are typically incorporated through the choice of a substituted precursor prior to the Hurd-Mori cyclization step.
However, derivatization strategies for other fused thiadiazole systems offer potential analogous routes. For example, in the synthesis of a 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system, a sulfone moiety on the thiazole ring serves as a versatile reactive handle for diverse transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov Similarly, palladium-catalyzed C-H functionalization has been successfully used for the derivatization of benzo-2,1,3-thiadiazole at its C-5 position. rsc.org These advanced methodologies suggest that, in principle, direct C-H functionalization or the introduction of a reactive leaving group could be explored for the modification of the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core, although such applications have not been specifically detailed.
Design of Donor-Acceptor Architectures Incorporating Thiadiazole Units
The design of donor-acceptor (D-A) architectures is a cornerstone of modern materials science, with significant implications for the development of organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The strategic combination of electron-donating and electron-accepting moieties within a single molecular framework allows for the tuning of electronic and photophysical properties, such as absorption and emission wavelengths, and charge carrier mobilities. While specific studies on 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole-based D-A systems are not extensively documented in publicly available literature, the principles derived from analogous thiadiazole-containing materials provide a robust framework for their design.
The 1,2,3-thiadiazole ring is an interesting heterocyclic system that can be incorporated into D-A structures. Its electronic character can be modulated by the nature of the fused ring system and the presence of substituents. The pyrrole moiety, being an electron-rich aromatic system, is often employed as a donor unit in D-A compounds. The fusion of a pyrrole ring to a 1,2,3-thiadiazole core, as in 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole, results in a novel heterocyclic system with potentially unique electronic properties.
The design of D-A architectures featuring such units would involve coupling the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core with either stronger donor or acceptor units to induce intramolecular charge transfer (ICT). The nature of the pyrrolo nih.govnih.govnih.govthiadiazole unit itself, whether it acts as a net donor or acceptor, would depend on the specific substitution pattern and the electronic nature of the linked moieties.
Key Design Considerations:
Choice of Donor and Acceptor Units: The selection of appropriate donor and acceptor building blocks is critical. Strong donors like triphenylamine (B166846), carbazole, or thiophene derivatives can be paired with the pyrrolothiadiazole core. Conversely, strong acceptors such as benzothiadiazole, diketopyrrolopyrrole, or cyano-substituted moieties could be employed.
Linker Engineering: The nature of the π-conjugated linker connecting the donor and acceptor units significantly influences the electronic coupling and, consequently, the ICT characteristics. Thiophene, phenylene, or vinylene linkers are commonly used to facilitate electron delocalization.
Substitution Effects: The electronic properties of the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole core can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyrrole or thiadiazole rings. For instance, a carboxylate group, as seen in synthesized pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylates, would enhance the electron-accepting nature of the scaffold. nih.gov
Research Findings from Analogous Systems:
Studies on related donor-acceptor molecules incorporating thiadiazole units offer valuable insights. For example, D-A compounds based on benzothiadiazole, a well-known acceptor unit, have been extensively investigated. The electronic properties of these systems are highly tunable, as demonstrated by computational and experimental studies.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of novel D-A molecules. DFT calculations can provide estimates of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting the charge injection and transport properties of a material.
For instance, in a series of donor-acceptor compounds, the introduction of different donor moieties alongside a benzothiadiazole acceptor leads to a systematic variation in the HOMO-LUMO gap, which directly correlates with the absorption and emission properties of the molecules.
To illustrate the impact of donor and acceptor strength on the electronic properties, the following table summarizes theoretical data for representative D-A compounds from the literature. Although not directly involving 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole, these examples showcase the design principles.
| Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene | Benzothiadiazole | -5.50 | -3.40 | 2.10 |
| Carbazole | Benzothiadiazole | -5.80 | -2.90 | 2.90 |
| Triphenylamine | Benzothiadiazole | -5.30 | -2.50 | 2.80 |
This table presents representative data from computational studies on various donor-acceptor systems to illustrate the general trends.
The design of novel D-A architectures incorporating the 2H-Pyrrolo[3,2-d] nih.govnih.govnih.govthiadiazole scaffold holds promise for the development of new functional organic materials. Future research efforts will likely focus on the synthesis of such compounds and the detailed characterization of their electronic and photophysical properties, supported by computational modeling to guide the molecular design.
Spectroscopic and Structural Elucidation of 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, bonding, and spatial relationships of atoms within a molecule.
¹H NMR: Proton NMR reveals the number of different types of protons and their neighboring environments. In the case of Pyrrolo[2,3-d] mdpi.commdpi.comchempedia.infothiadiazole-4,6-dicarboxylic acid dimethyl ester, the spectrum shows a characteristic singlet for the lone proton on the pyrrole (B145914) ring (H-5) at a downfield chemical shift of 8.38 ppm, indicative of its position within an aromatic system. nih.gov The other signals correspond to the protons of the methyl ester groups. nih.gov
¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. For the dicarboxylic acid dimethyl ester derivative, signals for the carbon atoms of the fused heterocyclic core are observed, including those at the ring junctions (C-3a and C-6a) and the proton-bearing C-5 carbon. nih.gov The chemical shifts provide evidence for the fused aromatic structure. nih.gov
¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for directly probing the nitrogen atoms within a heterocycle, although it is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope. The 2H-Pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole structure contains three distinct nitrogen atoms: one "pyrrole-type" nitrogen (N-2) and two "pyridine-type" nitrogens in the thiadiazole ring (N-1 and N-3). In N-substituted azoles, the "pyrrole" nitrogen atom is significantly more shielded (appears at a lower chemical shift) than the "pyridine" ones. researchgate.net For related 1,2,3-triazoles, pyrrole-type nitrogens resonate in the range of -178 to -188 ppm, while pyridine-type nitrogens are found approximately 100 ppm further downfield. researchgate.net A similar distinction would be expected for the title compound, allowing for the unambiguous assignment of the nitrogen signals.
Table 1: 1D NMR Data for Pyrrolo[2,3-d] mdpi.commdpi.comchempedia.infothiadiazole-4,6-dicarboxylic acid dimethyl ester in CDCl₃ nih.gov
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Description |
| ¹H | H-5 | 8.38 | singlet |
| ¹H | C6-COOCH ₃ | 3.95 | singlet |
| ¹H | N1-COOCH ₃ | 4.24 | singlet |
| ¹³C | C-5 | 133.8 | doublet |
| ¹³C | C-6 | 110.8 | singlet |
| ¹³C | C-3a | 157.9 | singlet |
| ¹³C | C-6a | 134.2 | singlet |
| ¹³C | C OOH₃ (C6) | 52.4 | quartet |
| ¹³C | C OOH₃ (N1) | 55.6 | quartet |
| ¹³C | C OO (C6) | 161.8 | singlet |
| ¹³C | C O (N1) | 148.6 | singlet |
Two-dimensional NMR experiments are essential for establishing the complete bonding network and confirming the structural assignment of complex molecules by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a substituted pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole, COSY would be used to confirm scalar coupling between adjacent protons on the pyrrole ring or on any attached side chains.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. It shows correlations between all protons within a coupled network, which is particularly useful for identifying all protons belonging to a specific substituent group.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. nih.gov This is the primary method for assigning the ¹³C signals for all protonated carbons in the molecule, such as the C-5 position in the pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole core.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
MALDI-TOF is a soft ionization technique in mass spectrometry that allows for the analysis of thermally labile and non-volatile molecules. nih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase, typically as a protonated species [M+H]⁺. nih.gov
This technique is particularly useful for obtaining the molecular weight of compounds like 2H-Pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole with minimal fragmentation. nih.govmdpi.com The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio, providing a rapid and accurate determination of the molecular mass.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For example, the calculated elemental analysis for a derivative, Pyrrolo[2,3-d] mdpi.commdpi.comchempedia.infothiadiazole-4,6-dicarboxylic acid dimethyl ester (C₈H₇N₃O₄S), was confirmed by experimental findings, validating its proposed structure. nih.gov
Furthermore, the fragmentation patterns observed in mass spectrometry provide valuable structural clues. A characteristic fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives is the elimination of a stable nitrogen molecule (N₂) directly from the molecular ion. mdpi.comresearchgate.net Observing this neutral loss in the mass spectrum of 2H-Pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole would serve as strong evidence for the presence of the 1,2,3-thiadiazole ring.
X-ray Crystallography for Definitive Structural Assignment
While NMR and MS can elucidate the structure of a molecule in solution and the gas phase, single-crystal X-ray crystallography provides an unambiguous and definitive determination of the molecular structure in the solid state. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and torsional angles.
Although a crystal structure for the parent 2H-Pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole is not found in the searched databases, analysis of closely related fused thiadiazole systems demonstrates the power of this technique. For instance, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.commdpi.comresearchgate.nettriazolo[3,4-b] mdpi.comchempedia.inforesearchgate.netthiadiazole, a complex fused heterocycle, was solved to confirm its molecular structure unequivocally. mdpi.com Such an analysis would be the ultimate proof for the structure of 2H-Pyrrolo[3,2-d] mdpi.commdpi.comchempedia.infothiadiazole.
Table 2: Representative Crystallographic Data for a Fused Thiadiazole System (Compound 9 from Gomaa et al., 2023) mdpi.com
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z (Molecules/Unit Cell) | 4 |
Single-Crystal X-ray Diffraction Analysis of Thiadiazole-Containing Heterocycles
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of molecules. While a crystal structure for the parent 2H-Pyrrolo[3,2-d] nih.govnih.govmdpi.comthiadiazole is not widely available, analysis of closely related fused thiadiazole systems provides significant insight into the expected structural characteristics.
For instance, the X-ray analysis of 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govjyu.fitriazolo[3,4-b] nih.govmdpi.comjyu.fithiadiazole, a fused triazolo-thiadiazole system, revealed that it crystallizes in the monoclinic system with a P21/n space group. mdpi.com The unit cell contains four molecules. mdpi.com Similarly, studies on 5-arylimino-1,3,4-thiadiazole derivatives have provided the first definitive proof of their molecular structure, confirming the specific regioisomer formed during synthesis. mdpi.com For example, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was analyzed to confirm its structure and stereochemistry. mdpi.com These analyses are crucial for validating synthetic pathways and understanding the non-covalent interactions, such as N…H, S…H, and C…C, that govern the crystal packing. jyu.fimdpi.com
Elucidation of Molecular Conformation and Stereochemistry
X-ray diffraction studies are instrumental in determining the molecular conformation and stereochemistry of thiadiazole-containing heterocycles. A recurring feature in many fused systems is the planarity of the heterocyclic rings. In a derivative of 5-arylimino-1,3,4-thiadiazole, the thiadiazole ring was found to be nearly planar. mdpi.com This planarity is often shared with adjacent aromatic substituents, which can lead to extended π-conjugated systems. mdpi.comnih.gov
Furthermore, these studies unambiguously establish the stereochemistry. For the 5-arylimino-1,3,4-thiadiazole derivative, the geometry around the exocyclic iminophenyl double bond was confirmed to be Z. mdpi.com In another study on Benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole), the molecules were found to have a planar conformation in the crystal. mdpi.com The conformation of these molecules is critical as it influences their electronic properties, such as fluorescence and their potential for use in optical materials. nih.gov
Analysis of Bond Lengths and Angles within the Fused System
Detailed analysis of bond lengths and angles from X-ray data provides a deeper understanding of the electronic structure within the fused rings. The bond distances can confirm the nature of the bonding, distinguishing between single, double, or intermediate (aromatic) character.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| S1-C1 | 1.745(2) | C1-S1-C2 | 89.69(9) |
| S1-C2 | 1.854(2) | N1-N2-C2 | 110.6(1) |
| N1-N2 | 1.385(2) | N2-C2-S1 | 111.4(1) |
| N1-C1 | 1.296(2) | N1-C1-S1 | 113.8(1) |
| N2-C3 | 1.388(2) | C1-N1-N2 | 114.5(1) |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy, Fluorescence)
Electronic spectroscopy provides valuable information about the electronic transitions within the molecule. The UV-Vis absorption spectra of thiadiazole derivatives typically exhibit bands corresponding to π-π* transitions. For example, the photochemistry of 4-methyl-5-carboethoxy-1,2,3-thiadiazole was studied using an excitation wavelength of 266 nm. nih.gov Derivatives of benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole) show their longest wavelength absorption band in the region of 375–425 nm, which is assigned to the π-π* HOMO–LUMO transition. mdpi.com
Many thiadiazole-containing compounds are fluorescent, a property that is highly sensitive to their structure and environment. nih.gov For some 1,3,4-thiadiazole (B1197879) analogues, a dual fluorescence effect is observed, with emission maxima around 380 nm and 440 nm, particularly at pH values below 7.5. nih.gov This phenomenon can be influenced by solvent polarity (solvatochromism), pH, and molecular aggregation. nih.govmdpi.comrsc.org For instance, certain 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives show solvatochromic fluorescence, with the emission maximum shifting from 393 nm in n-hexane to 446 nm in acetonitrile. rsc.org In some cases, a large Stokes shift of up to 230 nm has been observed in polar solvents. rsc.org
| Compound Type | Absorption Max (λab, nm) | Emission Max (λfl, nm) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Not specified | ~380 and ~440 | Aqueous, pH < 7.5 | nih.gov |
| Benzo[1,2-d:4,5-d′]bis( nih.govnih.govmdpi.comthiadiazole) derivative | 375-425 | Not specified | DMF | mdpi.com |
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 346 | 393 | n-hexane | rsc.org |
| 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 346 | 446 | Acetonitrile | rsc.org |
| 6-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 308 | 538 | Acetonitrile | rsc.org |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For thiadiazole-containing compounds, IR spectra provide characteristic absorption bands that confirm the presence of the heterocyclic core and any substituents.
The IR spectra of thiadiazole derivatives typically show characteristic bands for C=N and C-S stretching vibrations within the ring. For 2-amino-1,3,4-thiadiazole, key absorptions are observed in the fingerprint region that correspond to the vibrations of the thiadiazole ring. nist.gov In more complex derivatives, such as N-(2-oxo-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide, the IR spectrum clearly shows bands for amide C=O stretching in addition to the heterocyclic ring vibrations. researchgate.net A study on a benzo[c] nih.govnih.govmdpi.comoxadiazole derivative, a related heterocycle, identified various vibrations including C-H, C=C, and other skeletal modes. frontiersin.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |
|---|---|---|---|
| Amide C=O | Stretching | 1683-1627 | researchgate.net |
| C=N (in ring) | Stretching | ~1614 | frontiersin.org |
| C=C (aromatic) | Stretching | ~1583, ~1483 | frontiersin.org |
| N-H / O-H | Stretching | 3100-3400 | nist.govfrontiersin.org |
| C-S (in ring) | Stretching | ~700-800 | General |
Computational Chemistry and Theoretical Investigations of 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory serves as a cornerstone for the computational analysis of molecular systems, balancing accuracy with computational feasibility. It is widely used to study the properties of thiadiazole derivatives and related fused heterocycles. researchgate.net
Optimization of Molecular Geometries and Conformations
The initial step in a computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule like 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine key structural parameters. sciencepg.com
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (pyrrole) | ~1.38 - 1.42 |
| C-N (pyrrole) | ~1.37 |
| N-N (thiadiazole) | ~1.36 |
| N-S (thiadiazole) | ~1.65 |
| C-S (thiadiazole) | ~1.75 |
| **Bond Angles (°) ** | |
| C-N-C (pyrrole) | ~108 - 110 |
| N-N-S (thiadiazole) | ~110 |
| C-S-N (thiadiazole) | ~95 |
Table 1: Illustrative predicted geometrical parameters for 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole based on DFT calculations of analogous heterocyclic systems. These values represent typical bond lengths and angles for pyrrole (B145914) and thiadiazole rings.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Levels
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. sciencepg.com A small energy gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In many heterocyclic compounds, this gap is a key parameter in correlating structure with biological activity. researchgate.net For thiadiazole derivatives, the HOMO is often distributed across the conjugated system, while the LUMO can be more localized on the electron-accepting thiadiazole moiety. researchgate.netnih.gov
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | -5.5 to -6.5 | Electron-donating ability; ionization potential |
| E(LUMO) | -2.5 to -3.5 | Electron-accepting ability; electron affinity |
| ΔE (HOMO-LUMO Gap) | 2.5 to 3.5 | Chemical reactivity, kinetic stability, electronic transitions |
Table 2: Predicted Frontier Molecular Orbital (FMO) energy values for 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole. These values are representative of those calculated for related thiadiazole-based heterocycles and are crucial for assessing the molecule's electronic behavior. sciencepg.comresearchgate.net
Aromaticity Assessment and Comparison with Related Heterocycles
The aromaticity of the fused ring system is a defining feature that influences its stability, reactivity, and electronic properties. Aromaticity can be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net NICS calculations probe the magnetic shielding at the center of a ring; a negative NICS value is a hallmark of aromaticity, while a positive value indicates anti-aromaticity.
The 1,2,3-thiadiazole (B1210528) ring is considered an aromatic heterocycle, and its fusion with a pyrrole ring is expected to result in a fully aromatized bicyclic system. nih.govmdpi.com The degree of aromaticity would be influenced by the delocalization of π-electrons across both rings. Comparing the predicted NICS values of 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole with those of its constituent rings (pyrrole and 1,2,3-thiadiazole) and other fused systems like indole (B1671886) or thienopyrroles would provide valuable insights into how ring fusion modulates electronic structure and stability.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic transitions, providing predictions of UV-Vis absorption spectra. nih.gov
Furthermore, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule. semanticscholar.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 - 3500 | Stretching of the pyrrole N-H bond |
| C-H Stretch (Aromatic) | ~3050 - 3150 | Stretching of C-H bonds on the rings |
| C=C/C=N Ring Stretch | ~1400 - 1600 | Skeletal vibrations of the fused rings |
| N=N Stretch | ~1200 - 1300 | Stretching of the N=N bond in the thiadiazole ring |
| Ring Bending | < 1000 | Out-of-plane bending modes of the rings |
Table 3: Illustrative predicted IR vibrational frequencies for 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole. These assignments are based on characteristic frequencies for pyrrole and thiadiazole moieties observed in computational studies of similar compounds.
Molecular Dynamics and Conformational Analysis
While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time.
Studies on Backbone Curvature and Planarity in Fused Systems
For fused heterocyclic systems, maintaining planarity is crucial for effective π-orbital overlap, which governs the electronic and photophysical properties. MD simulations can be used to study the rigidity of the 2H-Pyrrolo[3,2-d] researchgate.netresearchgate.netwikipedia.orgthiadiazole backbone. These simulations model the atomic motions over time at a given temperature, revealing the accessible conformations and the extent of any deviations from planarity.
By analyzing the trajectory of an MD simulation, researchers can assess the conformational stability and vibrational modes of the fused rings. This is particularly important when considering the molecule's potential interactions with biological macromolecules or its use in materials science, where maintaining a rigid, planar structure is often a key design principle.
Influence of Substituents on Molecular Conformation
The planarity and electronic distribution of the 2H-Pyrrolo[3,2-d] rsc.orgfigshare.comuzhnu.edu.uathiadiazole ring system are theoretically susceptible to the influence of substituents. While specific computational conformational analyses for this exact isomer are not extensively documented, studies on related five-membered N-heterocycles provide a robust framework for understanding these effects. Quantum-chemical calculations on pyrrole, imidazole, pyrazole, and triazoles have shown that the positions of endocyclic nitrogen atoms relative to a substituent profoundly impact its electronic properties.
The following table illustrates the expected qualitative impact of different classes of substituents on the electronic properties and, by extension, the conformation of the pyrrolo-thiadiazole ring, based on established principles in heterocyclic chemistry.
| Substituent Position | Substituent Type | Expected Effect on Pyrrole Ring Electron Density | Potential Impact on Molecular Conformation |
| N-2 (Pyrrole) | Electron-Withdrawing (e.g., -COCH₃, -CN) | Decrease | Reinforcement of planarity |
| N-2 (Pyrrole) | Electron-Donating (e.g., -CH₃, -C₂H₅) | Increase | Minor alterations to bond angles and lengths |
| C-5 (Thiadiazole) | Electron-Withdrawing (e.g., -NO₂) | Decrease | Influence on the electronic distribution of the fused system |
| C-5 (Thiadiazole) | Electron-Donating (e.g., -NH₂) | Increase | Influence on the electronic distribution of the fused system |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, offering insights into transition states and the factors governing selectivity that are often difficult to obtain through experimental means alone.
Transition State Analysis for Cyclization Reactions
In the synthesis of methyl pyrrolo[2,3-d] rsc.orgfigshare.comuzhnu.edu.uathiadiazole-6-carboxylates, the success of the Hurd-Mori cyclization is highly dependent on the nature of the N-protecting group on the pyrrolidine (B122466) precursor. Experimental results have shown that electron-withdrawing substituents, such as a methyl carbamate (B1207046) group, lead to superior yields, while electron-donating groups like alkyl substituents result in poor conversion.
From a computational standpoint, this can be understood by considering the mechanism of the Hurd-Mori reaction. The reaction is believed to proceed through the formation of a key intermediate which then undergoes cyclization. An electron-withdrawing group on the pyrrole nitrogen decreases the basicity of the ring nitrogen atom. This electronic effect is critical for the successful transformation, as it facilitates the key bond-forming steps in the cyclization process. A lower electron density on the nitrogen likely stabilizes the transition state leading to the cyclized product.
The table below summarizes the experimental findings on the influence of N-protecting groups on the yield of the Hurd-Mori reaction for a related isomer, which serves as a basis for understanding the electronic requirements of the transition state.
| N-Protecting Group on Pyrrolidine Precursor | Electronic Nature | Observed Yield of Pyrrolo[2,3-d] rsc.orgfigshare.comuzhnu.edu.uathiadiazole |
| Methyl Carbamate (-COOCH₃) | Electron-Withdrawing | High |
| Benzyl (-CH₂Ph) | Electron-Donating (by induction) | Poor |
| Alkyl (e.g., -CH₃) | Electron-Donating | Poor |
Rationalization of Regioselectivity and Stereoselectivity
Computational modeling is instrumental in rationalizing the regioselectivity and stereoselectivity of chemical reactions. For the synthesis of fused heterocyclic systems like 2H-Pyrrolo[3,2-d] rsc.orgfigshare.comuzhnu.edu.uathiadiazole, density functional theory (DFT) calculations can be employed to determine the energies of different possible reaction pathways and product isomers.
The regioselectivity of the cyclization to form either the [3,2-d] or the [2,3-d] fused system would be determined by the relative stabilities of the transition states leading to each isomer. Factors such as steric hindrance and the electronic distribution in the precursor molecule would play a crucial role. For instance, the calculated atomic charges and frontier molecular orbital (HOMO/LUMO) densities at different positions of the reacting species can predict the most likely sites for nucleophilic or electrophilic attack, thereby explaining the observed regioselectivity.
While specific computational studies on the regioselective synthesis of 2H-Pyrrolo[3,2-d] rsc.orgfigshare.comuzhnu.edu.uathiadiazole are lacking, computational analyses of similar heterocyclic systems have successfully used these methods to explain product distributions. By calculating the activation barriers for the formation of different regioisomers, a clear rationale for why one product is favored over another can be established.
In the absence of direct computational data for the title compound, the principles derived from studies of related systems suggest that the regiochemical outcome of the cyclization is a delicate balance of electronic and steric factors that can be effectively modeled using modern computational techniques.
Chemical Reactivity and Transformation Mechanisms of 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole
Electrophilic and Nucleophilic Substitution Reactions
A thorough search did not yield specific studies on the electrophilic and nucleophilic substitution reactions of 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole.
No experimental data was found that specifically details the electrophilic or nucleophilic substitution reactions at the pyrrole (B145914) portion of the 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole molecule.
Information regarding the electron-deficient nature of the 1,2,3-thiadiazole (B1210528) ring in the context of the fused pyrrolo system and specific sites of nucleophilic attack on the thiadiazole moiety of 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole is not present in the surveyed literature. researchgate.netmdpi.com
Ring-Opening and Ring-Closure Reactions
Detailed mechanistic studies on the ring-opening and ring-closure reactions specifically for 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole are not documented in the available research.
While the synthesis of related fused systems is a topic of interest in heterocyclic chemistry, specific intramolecular cyclization pathways originating from 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole to form other fused systems have not been reported. clockss.orgresearchgate.net
Transition Metal-Catalyzed Transformations
There is a lack of published research on the transition metal-catalyzed transformations involving the 2H-pyrrolo[3,2-d] nih.govchemicalbook.comclockss.orgthiadiazole scaffold.
Photochemical and Thermal Transformations of Thiadiazole Ring Systems
The stability and reactivity of the fused heterocyclic compound 2H-Pyrrolo[3,2-d] Current time information in JP.nih.govresearchgate.netthiadiazole are significantly influenced by external energy sources such as light and heat. These transformations primarily involve the 1,2,3-thiadiazole ring, a moiety known for its susceptibility to photochemical and thermal decomposition. The fusion of the pyrrole ring introduces a unique electronic and structural environment that can modulate the reactivity of the thiadiazole core. While specific studies on the photochemical and thermal transformations of 2H-Pyrrolo[3,2-d] Current time information in JP.nih.govresearchgate.netthiadiazole are not extensively documented, the general behavior of 1,2,3-thiadiazoles provides a foundational understanding of the expected reaction pathways.
Photochemical Transformations
Upon irradiation with ultraviolet light, 1,2,3-thiadiazoles are known to undergo a characteristic ring-cleavage reaction involving the extrusion of molecular nitrogen (N₂). This process is a key step that dictates the subsequent formation of various reactive intermediates and stable products.
Mechanism of Photochemical Decomposition:
The photochemical decomposition of the 1,2,3-thiadiazole ring is believed to proceed through the following key steps:
Photoexcitation: The thiadiazole ring absorbs a photon, leading to an electronically excited state.
Nitrogen Extrusion: The excited molecule undergoes a rapid elimination of a stable nitrogen molecule. This is a thermodynamically favorable process that drives the reaction forward.
Formation of Reactive Intermediates: The loss of nitrogen results in the formation of highly reactive intermediates. The two primary intermediates proposed are a thiirene (a three-membered ring containing a sulfur atom and a carbon-carbon double bond) and a thioketene (a compound with a C=C=S functional group) researchgate.net. The formation of these intermediates is often in competition.
Subsequent Reactions and Final Products:
The highly reactive thiirene and thioketene intermediates can undergo various subsequent reactions, leading to a range of final products. These reactions are influenced by the reaction conditions and the substituents on the thiadiazole ring.
Dimerization: Thiirenes and thioketenes are prone to dimerization. For instance, thioketenes can dimerize to form 1,3-dithietanes.
Rearrangement: Thiirene can rearrange to the more stable thioketene.
Trapping Reactions: In the presence of trapping agents, the reactive intermediates can be intercepted to form stable adducts. For example, thioketenes can be trapped by amines to yield thioamides researchgate.net.
Formation of Thiophenes: In some cases, the reaction pathway can lead to the formation of substituted thiophenes.
While the general photochemical behavior of 1,2,3-thiadiazoles is established, the specific influence of the fused pyrrole ring in 2H-Pyrrolo[3,2-d] Current time information in JP.nih.govresearchgate.netthiadiazole on the distribution and nature of the photoproducts remains an area for further investigation. The electron-rich nature of the pyrrole ring could potentially influence the electronic properties of the excited state and the stability of the resulting intermediates.
| Transformation Stage | Description | Key Intermediates/Products |
| Initial Event | Photoexcitation of the 1,2,3-thiadiazole ring. | Excited state of 2H-Pyrrolo[3,2-d] Current time information in JP.nih.govresearchgate.netthiadiazole |
| Primary Decomposition | Extrusion of molecular nitrogen (N₂). | Thiirene, Thioketene |
| Secondary Reactions | Dimerization, rearrangement, and trapping of intermediates. | 1,3-Dithietanes, Thioamides (in presence of amines), Thiophenes |
Thermal Transformations
Similar to photochemical processes, thermal activation of 1,2,3-thiadiazoles can induce the cleavage of the heterocyclic ring, primarily through the elimination of nitrogen gas. The thermal stability of the pyrrolo-fused thiadiazole system is a critical factor in its synthesis and application.
Mechanism of Thermal Decomposition:
Heating 1,2,3-thiadiazoles initiates a thermolytic process that also results in the loss of N₂. The intermediates formed upon thermolysis are generally believed to be similar to those generated photochemically, namely thiirenes and thioketenes. The reaction pathway is highly dependent on the temperature and the substitution pattern of the thiadiazole ring.
Research Findings on Pyrrolo-Fused Thiadiazoles:
Studies on the synthesis of pyrrolo[2,3-d] Current time information in JP.nih.govresearchgate.netthiadiazole-6-carboxylates have indicated the limited thermal stability of these compounds and their precursors, especially under harsh reaction conditions such as refluxing in chloroform nih.gov. This instability is often observed as decomposition, characterized by the darkening of the reaction mixture and the formation of insoluble materials nih.gov. The presence of an electron-rich nitrogen atom in the pyrrolidine (B122466) precursors is thought to contribute to this limited stability nih.gov.
The thermal decomposition of related heterocyclic systems, such as furoxan (1,2,5-oxadiazole-2-oxide) derivatives, has been studied in detail and shows complex decomposition pathways with the evolution of various gaseous products like CO₂, NO₂, N₂O, and NO nih.gov. While not directly analogous, these studies highlight the potential for complex fragmentation patterns upon heating nitrogen- and sulfur-containing heterocyclic rings.
| Condition | Observed Effect | Potential Products/Intermediates |
| Elevated Temperature (e.g., refluxing chloroform) | Decomposition of the pyrrolo-thiadiazole system. | Thiirene, Thioketene, and subsequent polymeric materials. |
| Strong Base (e.g., organolithium compounds) | Ring cleavage with nitrogen evolution. | Alkynethiolate anions researchgate.net. |
In the presence of a strong base, 1,2,3-thiadiazoles can undergo ring cleavage to form alkynethiolate anions with the evolution of nitrogen researchgate.net. This reactivity highlights another pathway for the transformation of the thiadiazole ring under non-neutral conditions.
Advanced Material Science Applications of 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole Derivatives
Organic Electronics and Optoelectronic Materials
Derivatives of the pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole core are being explored for their potential in various organic electronic and optoelectronic applications. The inherent donor-acceptor characteristics that can be tuned by chemical modification make this class of compounds promising for use in next-generation electronic devices.
Components in Organic Field-Effect Transistors (OFETs)
While pyrrole-based and thiadiazole-based materials are independently studied for their semiconducting properties in OFETs, specific research focusing on 2H-pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole derivatives as the active component in OFETs is not extensively documented in publicly available literature. However, related fused systems have shown promise. For instance, donor-acceptor small molecules combining thieno[3,2-b]pyrrole and benzo[c] researchgate.netjmaterenvironsci.commdpi.comthiadiazole have been synthesized and evaluated as p-type semiconductors in OFETs, demonstrating the potential of fused pyrrole-thiadiazole type architectures. nih.govacs.org In one study, a molecule featuring a thieno[2,3-b]pyrrole donor and a benzothiadiazole acceptor achieved a hole carrier mobility of 0.0259 cm²/V·s after annealing. nih.govacs.org The development of materials based on the specific 2H-pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole core remains an area for future exploration.
Active Layers in Organic Light-Emitting Diodes (OLEDs)
The application of 2H-pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole derivatives specifically in the active layers of OLEDs is an emerging area of research. While comprehensive studies are limited, the principles of using related donor-acceptor molecules are well-established. For example, multifunctional materials based on D–A–D benzothiadiazole derivatives have been employed as emissive dopants in solution-processed OLEDs, resulting in green electroluminescence. researchgate.net In one case, a derivative demonstrated a maximum external quantum efficiency of 3.5%. researchgate.net These findings suggest that the electronic properties of the pyrrolo[3,2-d]thiadiazole scaffold could be harnessed for developing novel emitters, although specific research to confirm this potential is needed.
Building Blocks for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The design of sensitizers for DSSCs often involves combining electron-donating and electron-accepting units within a single molecule to optimize light absorption and charge transfer. Pyrrolo-thiadiazole derivatives fit well within this D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) design strategy.
Several studies have explored complex derivatives that incorporate the pyrrolo-thiadiazole fused system. For instance, four novel metal-free organic dyes (DTP1–4) based on a dithienopyrrolobenzothiadiazole (DTPBT) unit, which contains the core structure of interest, were synthesized and used in DSSCs. rsc.orgresearchgate.net These dyes acted as the π-spacer in a D–π–A framework and exhibited broad absorption spectra and high molar extinction coefficients. rsc.orgresearchgate.net The device sensitized with the DTP4 dye, which uses triphenylamine (B166846) as the donor, achieved a power conversion efficiency (PCE) of 7.55% with a co-adsorbent. rsc.orgresearchgate.net This performance highlights the potential of using the DTPBT unit as a promising building block for efficient solar sensitizers. rsc.orgresearchgate.net
The performance of these DTPBT-based dyes demonstrates the successful application of the pyrrolo-thiadiazole architecture in harvesting light and facilitating efficient charge separation in photovoltaic devices.
Table 1: Photovoltaic Performance of Dithienopyrrolobenzothiadiazole (DTPBT)-Based Dyes in DSSCs
| Dye | Donor Group | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | PCE (%) |
|---|---|---|---|---|---|
| DTP1 | Phenothiazine | 11.83 | 689 | 0.69 | 5.63 |
| DTP2 | Phenothiazine | 10.15 | 702 | 0.73 | 5.21 |
| DTP3 | Phenothiazine | 12.39 | 692 | 0.70 | 6.00 |
| DTP4 | Triphenylamine | 14.88 | 708 | 0.71 | 7.55 |
Data sourced from a study on DTPBT-based organic dyes, with 1 mM CDCA as a co-adsorbent. rsc.org
Application in Electrochromic Devices (ECDs)
Electrochromic devices rely on materials that can change color reversibly upon the application of an electrical potential. This property is characteristic of many organic conjugated polymers and molecules with stable redox states. While research on derivatives of 2H-pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole for ECDs is not widely reported, related heterocyclic systems show significant promise. For example, polymers based on benzothiadiazole exhibit reversible color changes and have been studied for their electrochromic properties. researchgate.net Similarly, novel electron acceptors like pyrrolo[3,4-c]pyridine-1,2-dione have been used to construct conjugated polymers that switch between colors like orange, red, blue, and green, with high optical contrasts and fast switching speeds. rsc.org These examples underscore the potential of donor-acceptor systems, a class to which pyrrolothiadiazoles belong, in the field of electrochromism, though direct studies on this specific scaffold are pending.
Corrosion Inhibition Mechanisms and Efficacy of Thiadiazole Derivatives
Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jmaterenvironsci.comresearchgate.net Their efficacy stems from their molecular structure, which includes sulfur and nitrogen heteroatoms, as well as π-electrons in the aromatic system.
The primary mechanism of inhibition is the adsorption of the thiadiazole molecules onto the metal surface. jmaterenvironsci.commdpi.com This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. mdpi.com The adsorption process can occur through:
Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. jmaterenvironsci.com
Physisorption: Resulting from electrostatic interactions between the charged metal surface and charged inhibitor molecules.
π-Electron Interaction: The π-electrons of the heterocyclic ring can interact with the metal surface.
Thiadiazole derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com
Structure-Activity Relationships in Corrosion Inhibition
The effectiveness of a thiadiazole-based corrosion inhibitor is intrinsically linked to its molecular structure. For the 2H-pyrrolo[3,2-d] researchgate.netjmaterenvironsci.comrsc.orgthiadiazole system, several structural factors would be expected to influence its inhibition efficiency based on general principles established for related compounds.
Heteroatoms: The presence of multiple nitrogen atoms and a sulfur atom in the fused pyrrolo-thiadiazole ring system provides multiple active centers for adsorption onto a metal surface. The lone pair electrons on these atoms facilitate strong coordinate bonding with the metal. jmaterenvironsci.commdpi.com
Electron-Donating and Withdrawing Groups: The substituent on the pyrrole (B145914) nitrogen and other positions on the fused ring plays a critical role.
Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃, alkyl groups) increase the electron density on the molecule, particularly on the heteroatoms. This enhances the molecule's ability to donate electrons to the metal, strengthening the adsorption bond and increasing inhibition efficiency. researchgate.net
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOH) have the opposite effect. They reduce the electron density of the inhibitor, weakening its electron-donating capability and generally decreasing inhibition efficiency. researchgate.net
Molecular Planarity and Size: A larger, planar molecular structure, such as that of the fused pyrrolo-thiadiazole ring, allows for greater surface coverage on the metal. The presence of additional aromatic rings attached to the core structure further increases this effect and enhances inhibition through π-electron interactions. orientjchem.org
Quantum Chemical Parameters: Theoretical studies on thiadiazole derivatives show a strong correlation between quantum chemical parameters and inhibition efficiency. orientjchem.org Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency to donate electrons, while a lower energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity and a greater propensity for adsorption on the metal surface. orientjchem.orgmdpi.com
Table 2: General Structure-Activity Relationships for Thiadiazole-Based Corrosion Inhibitors
| Structural Feature | Influence on Inhibition Efficiency | Rationale |
|---|---|---|
| Electron-Donating Groups | Increases | Enhances electron density at active centers, promoting stronger adsorption. researchgate.net |
| Electron-Withdrawing Groups | Decreases | Reduces electron-donating ability of the molecule. researchgate.net |
| Aromatic Rings/π-Systems | Increases | Provides greater surface coverage and allows for π-orbital interactions with the metal. orientjchem.org |
| Heteroatom Content (N, S) | Increases | Provides more active sites for chemisorption on the metal surface. mdpi.com |
| Molecular Planarity | Increases | Facilitates more effective packing and coverage on the metal surface. orientjchem.org |
Adsorption Mechanisms on Metal Surfaces
While direct studies on the adsorption of 2H-Pyrrolo[3,2-d] nih.govnih.govmdpi.comthiadiazole on metal surfaces are limited, the behavior of related thiadiazole derivatives provides significant insight into the likely mechanisms. These compounds are widely investigated as corrosion inhibitors, where their efficacy is directly tied to their ability to adsorb onto a metal surface and form a protective layer. The adsorption process is primarily governed by the heteroatoms (nitrogen and sulfur) within the thiadiazole ring.
Theoretical and experimental studies on various thiadiazole derivatives demonstrate that their interaction with metal surfaces, such as steel, aluminum, and iron, can occur through both physical and chemical adsorption. researchgate.netjchemlett.comnih.gov
Physical Adsorption (Physisorption): This mechanism involves weaker, non-directional forces, such as van der Waals interactions and electrostatic attraction between the charged metal surface and the inhibitor molecule. jchemlett.com
Chemical Adsorption (Chemisorption): This is a stronger interaction involving charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. The lone pair electrons of the nitrogen and sulfur atoms in the thiadiazole ring are the primary sites for this interaction. researchgate.netresearchgate.net
Quantum chemical calculations using Density Functional Theory (DFT) have shown that the nitrogen and sulfur atoms are the main reactive sites for adsorption. researchgate.netjchemlett.comresearchgate.net In some cases, the adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The process is typically spontaneous, driven by a negative free energy of adsorption. researchgate.netnih.gov For instance, studies on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine on mild steel revealed a mixed-type inhibition mechanism involving both physisorption and chemisorption. researchgate.net Similarly, investigations into 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) on aluminum surfaces confirmed the formation of Al-N and Al-S bonds, indicative of chemisorption. researchgate.net
Table 1: Adsorption Characteristics of Related Thiadiazole Derivatives on Metal Surfaces
| Compound/Derivative Class | Metal Surface | Primary Adsorption Sites | Adsorption Mechanism | Reference |
|---|---|---|---|---|
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | Nitrogen and Sulfur atoms | Mixed (Physical and Chemical) | researchgate.net |
| Phenyl-1,3,4-thiadiazole derivatives | Iron (Fe) | Nitrogen and Sulfur atoms | Physical (Van der Waals forces) | jchemlett.com |
| 2,5-bis(octyldithio)-1,3,4-thiadiazole | Aluminum | Nitrogen and Sulfur atoms | Chemical (Al-N, Al-S bonds) | researchgate.net |
| 2-amino-1,3,4-thiadiazole derivatives | Mild Steel | Molecule blocks active sites | Spontaneous Adsorption | nih.gov |
Role as Plant Activators and Systemic Acquired Resistance (SAR) Inducers
A significant area of application for pyrrolo nih.govnih.govmdpi.comthiadiazole derivatives is in agriculture as plant activators. nih.govnih.govmdpi.com These compounds can induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants against a variety of pathogens. nih.govmdpi.com SAR is a natural defense mechanism that, once triggered, provides long-lasting protection throughout the entire plant. mdpi.com
Chemicals capable of initiating this response without causing infection are known as plant activators or SAR inducers. mdpi.com Well-known examples include benzothiadiazole (BTH) and tiadinil, which have served as structural templates for the development of new agents. nih.govurfu.ru Research has focused on creating fused heterocyclic systems, such as pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole-6-carboxylates, as novel SAR inducers. nih.govmdpi.com
Molecular Mechanisms of Plant Immunization
The induction of SAR by chemical activators involves a complex signaling cascade within the plant. While the complete mechanism is still under intensive investigation, it is known to be linked to the expression of a specific set of genes known as pathogenesis-related (PR) genes. nih.govmdpi.com
Upon recognition of an activator like a thiadiazole derivative, the plant initiates a signaling pathway that is often dependent on the endogenous signaling molecule, salicylic (B10762653) acid. This cascade leads to the activation of transcription factors, such as NPR1 (non-expressor of pathogenesis-related genes 1), which is a key regulator of SAR. taiwanphytopath.org The activation of NPR1 triggers the coordinated expression of various defense-related genes. taiwanphytopath.org
Studies on the closely related benzothiadiazole (BTH) have shown that it activates the expression of novel genes, including those encoding for lipoxygenase and sulfur-rich proteins, which contribute to the plant's enhanced defensive state. nih.gov It is hypothesized that pyrrolothiadiazole derivatives function through a similar molecular pathway, effectively "immunizing" the plant and preparing it to fend off subsequent pathogen attacks. mdpi.com
Structure-Activity Investigations for Agrochemistry Applications
The effectiveness of pyrrolothiadiazole derivatives as SAR inducers is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for designing potent and effective agrochemicals.
Research into the synthesis of methyl pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole-6-carboxylates has yielded important insights. nih.govmdpi.com One critical factor identified was the nature of the substituent on the pyrrole nitrogen atom. For the Hurd-Mori reaction used to form the thiadiazole ring, an electron-withdrawing group (e.g., methyl carbamate) on the nitrogen atom of the pyrrolidine (B122466) precursor resulted in significantly higher yields of the desired product compared to electron-donating groups (e.g., alkyl). nih.govnih.gov
Furthermore, the position of functional groups on the fused ring system is vital for biological activity. Based on relationships established from other SAR inducers, the placement of an ester group adjacent to the site of ring fusion is considered an important structural feature for inducing resistance. mdpi.com More recent work has explored combining the 1,2,3-thiadiazole (B1210528) core with other bioactive fragments. urfu.rumdpi.com For example, a derivative containing a 1,2,3-thiadiazole ring and a 2,6-dimethylphenyl group showed protective efficacy against Alternaria brassicicola in rape plants that was comparable to the commercial SAR inducer tiadinil, despite having weak direct fungicidal activity, strongly suggesting its mode of action is through plant defense induction. mdpi.com
Table 2: Structure-Activity Findings for Pyrrolo nih.govnih.govmdpi.comthiadiazole and Related Derivatives
| Compound Class/Feature | Observation | Implication for Activity/Synthesis | Reference |
|---|---|---|---|
| Pyrrolidine precursor for synthesis | Electron-withdrawing group on Nitrogen | Superior yields in Hurd-Mori cyclization | nih.govnih.gov |
| Pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole | Ester group at position 6 (adjacent to fusion) | Considered an important feature for SAR activity | mdpi.com |
| 1,2,3-thiadiazole N-acyl-N-arylalaninates | High in vivo efficacy against pathogens | Activity likely due to SAR induction, not direct fungicidal action | mdpi.com |
Future Directions and Emerging Research Avenues for 2h Pyrrolo 3,2 D 1 2 3 Thiadiazole
Development of Novel and Efficient Synthetic Methodologies
The accessibility of the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole core is paramount for its future investigation. Current synthetic strategies for related fused thiadiazoles can serve as a foundation for developing new and efficient routes to this specific isomer.
Future synthetic research will likely focus on:
Adaptation of the Hurd-Mori Reaction: A well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which utilizes thionyl chloride for the cyclization of hydrazones. A synthetic strategy for methyl pyrrolo[2,3-d] ipb.ptrsc.orgjddtonline.infothiadiazole-6-carboxylates has been developed based on this protocol, starting from a corresponding pyrrolidine (B122466) precursor. nih.gov The success of this ring-closure reaction is highly dependent on the nature of the N-protecting group on the pyrrole (B145914) nitrogen, with electron-withdrawing groups providing superior yields. nih.gov This methodology could be adapted for the synthesis of the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole scaffold.
Modern Synthetic Approaches: The development of one-pot syntheses, microwave-assisted reactions, and catalyst-free methods will be crucial for the efficient and environmentally friendly production of 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole derivatives. researchgate.netresearchgate.netmdpi.com These modern techniques often lead to higher yields, shorter reaction times, and simpler purification procedures.
Palladium-Catalyzed Cyclizations: Palladium-catalyzed intramolecular reductive cyclization has been successfully employed for the synthesis of substituted pyrroles from nitrodienes. hilarispublisher.com Exploring similar transition-metal-catalyzed cross-coupling and cyclization strategies could provide novel and versatile routes to the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole core, starting from appropriately functionalized pyrrole or thiadiazole precursors.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Key Features | Potential Precursors | Reference |
| Hurd-Mori Reaction | Cyclization using thionyl chloride; sensitive to N-protecting groups. | Functionalized pyrrolidine-2-one hydrazones | nih.gov |
| One-Pot Synthesis | Multiple reaction steps in a single vessel; improved efficiency. | Aminopyrroles, dicarbonyl compounds | researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates; potential for higher yields. | Various functionalized heterocycles | mdpi.com |
| Palladium-Catalyzed Cyclization | Versatile for C-C and C-N bond formation; access to diverse derivatives. | Halogenated pyrroles, amino-functionalized thiadiazoles | hilarispublisher.com |
Application of Advanced Spectroscopic Characterization Techniques
The unambiguous structural confirmation of novel 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole derivatives will be essential. A combination of advanced spectroscopic techniques will be necessary to fully characterize these molecules.
Key spectroscopic methods for future research include:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR are routine, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for assigning the specific proton and carbon signals and confirming the connectivity of the fused ring system. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities of protons, aiding in conformational analysis. ipb.pt
¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms in the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole core, ¹⁵N NMR will be a powerful tool for probing the electronic environment of each nitrogen atom, which is crucial for understanding the molecule's reactivity and intermolecular interactions. ipb.pt
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular packing in the solid state. This will be vital for validating computational models and understanding structure-property relationships.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds.
Rapid-Scan Electron Paramagnetic Resonance (RS EPR): For derivatives designed with paramagnetic properties or for studying reaction mechanisms involving radical intermediates, RS EPR offers enhanced sensitivity and temporal resolution compared to conventional EPR methods. rsc.org
High-Throughput Computational Screening and Rational Design
In silico methods are poised to play a significant role in accelerating the discovery and optimization of functional 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole derivatives.
Future computational efforts will likely involve:
Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to assess large libraries of virtual 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole derivatives for their potential to bind to various biological targets, such as protein kinases or enzymes crucial for microbial survival. jddtonline.infomdpi.com Subsequent molecular docking studies can then predict the specific binding modes and affinities of the most promising candidates, guiding the synthetic efforts towards compounds with higher potency and selectivity. rsc.orgnih.gov
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic data. rsc.org These calculations can help in understanding the reactivity of the scaffold and in corroborating experimental findings from NMR and other spectroscopic techniques.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active compounds has been identified, QSAR models can be developed to correlate the structural features of the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole derivatives with their observed biological activity or material properties. These models can then be used for the rational design of new compounds with enhanced characteristics.
Exploration in Emerging Material Science Fields and Technologies
The unique combination of the electron-rich pyrrole ring and the electron-deficient thiadiazole ring within a planar, fused aromatic system makes 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole an attractive scaffold for the development of novel organic materials.
Promising areas for exploration include:
Organic Electronics: Pyrrole-based polymers are well-known for their electrical conductivity. hilarispublisher.comacs.org Incorporating the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole unit into a polymer backbone could lead to new organic semiconductors with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Porous Organic Polymers (POPs): The rigid and planar nature of the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole scaffold makes it an excellent building block for the construction of POPs. acs.org These materials, characterized by high surface areas and permanent porosity, could find applications in gas storage, separation, and heterogeneous catalysis. The nitrogen and sulfur atoms within the scaffold could also serve as specific binding sites.
Nonlinear Optical (NLO) Materials: Heterocyclic compounds with extensive π-conjugation often exhibit significant NLO properties. By functionalizing the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole core with electron-donating and electron-withdrawing groups, it may be possible to create novel materials with large second- or third-order NLO responses for applications in optical communications and data processing.
Chemosensors: The heteroatoms in the 2H-pyrrolo[3,2-d] ipb.ptrsc.orgjddtonline.infothiadiazole ring system can act as coordination sites for metal ions or as hydrogen bond donors/acceptors. This suggests that derivatives could be designed as fluorescent or colorimetric chemosensors for the detection of specific ions or molecules.
Q & A
What are the key structural features of 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole that influence its reactivity and biological activity?
The compound’s fused bicyclic system—comprising a pyrrolo ring fused with a 1,2,3-thiadiazole—creates an electron-deficient aromatic scaffold. The sulfur atom in the thiadiazole ring enhances electrophilicity, while nitrogen atoms contribute to hydrogen bonding and π-stacking interactions. The planar structure facilitates π-π interactions with biological targets, and substituents at the R1 and R2 positions (e.g., hydrophobic groups like −C6H5 or −CF3) significantly modulate bioactivity by improving binding affinity to hydrophobic pockets in enzymes or receptors .
What synthetic methodologies are effective for constructing the this compound core?
Key methods include:
- Radical cyclization : Thiyl radicals generated from thiophenol derivatives mediate intramolecular cyclization of unsaturated precursors, forming the pyrrolo-thiadiazole framework (e.g., Majumdar et al.’s approach for analogous pyrrolopyrimidines) .
- Cyclocondensation : Precursors like thioacetanilides undergo cyclization under microwave or thermal conditions, leveraging electron-deficient intermediates to form the thiadiazole ring .
- Multi-step functionalization : Post-cyclization modifications, such as introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions, are critical for diversifying derivatives .
How can researchers optimize the substitution pattern to enhance target binding affinity?
- Hydrophobic substituents : QSAR studies show that bulky, hydrophobic groups (e.g., −C6H5, −CF3) at the R1 position (near descriptor H_171) improve anti-HIV activity by 20–40% in thiadiazole derivatives. This aligns with Glide XP docking scores indicating enhanced van der Waals interactions in hydrophobic enzyme pockets .
- Electron-withdrawing groups : Nitro or cyano groups at the R2 position increase electrophilicity, improving interactions with nucleophilic residues (e.g., lysine or cysteine) in target proteins .
- Methodological tip : Use combinatorial libraries to screen substituent effects systematically, followed by Free-Wilson analysis to deconvolute contributions of individual groups .
What computational strategies predict the binding mode of derivatives with biological targets?
- 3D-QSAR (CoMFA/CoMSIA) : Build models using steric, electrostatic, and hydrophobic fields derived from aligned bioactive conformers. Validate with cross-validation (q² > 0.5) and external test sets (r² > 0.6) to ensure predictive power .
- Molecular docking (Glide XP) : Prioritize poses with favorable G-scores and E-model values. For HIV reverse transcriptase, ensure hydrogen bonding with Lys101 and hydrophobic contacts with Tyr181/Tyr188 .
- MD simulations : Post-docking, run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify critical residue fluctuations .
How should researchers address contradictions in activity data for structurally similar derivatives?
- Data validation : Replicate assays under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability .
- Substituent cross-talk : Use 2D-QSAR to isolate conflicting variables (e.g., steric vs. electronic effects). For example, −CH3 may enhance activity in one study but reduce it in another due to divergent target environments .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values from HIV-RT and kinase assays) to identify trends masked in single datasets .
What characterization techniques confirm the structure of synthesized derivatives?
- NMR spectroscopy : Use - and -NMR to verify ring fusion (e.g., pyrrolo protons at δ 6.5–7.5 ppm) and substituent integration (e.g., −CF3 as a singlet at δ ~120 ppm in -NMR) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] for CHNS requires m/z 168.0221) .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing 1,2,3- from 1,2,4-thiadiazole isomers) using single-crystal diffraction .
What are the challenges in scaling up the synthesis of this compound derivatives?
- Reaction optimization : Transition from batch to flow chemistry improves yield reproducibility for radical cyclization steps (e.g., 70% yield at 100-mg scale vs. 50% at 10-g scale) .
- Purification : Use preparative HPLC with C18 columns to separate polar byproducts (e.g., overoxidation products) .
- Safety : Mitigate risks from reactive intermediates (e.g., thiyl radicals) via in-situ quenching with TEMPO or ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
